molecular formula C18H22N4O3 B2679637 N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361704-89-2

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Numéro de catalogue B2679637
Numéro CAS: 2361704-89-2
Poids moléculaire: 342.399
Clé InChI: KPDVVKUOWAXNMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the activity of histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a key epigenetic modification involved in gene expression and chromatin structure. BIX-01294 has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research.

Mécanisme D'action

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of G9a, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is associated with gene silencing and chromatin condensation. By inhibiting the activity of G9a, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In neurodegenerative diseases, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by reducing neuronal cell death and improving cognitive function.
Biochemical and Physiological Effects:
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. It also reduces neuronal cell death and improves cognitive function in animal models of neurodegenerative diseases. In stem cell research, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide enhances the reprogramming of somatic cells into iPSCs by inhibiting the activity of G9a.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. However, there are also some limitations to using N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood. Additionally, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects.

Orientations Futures

There are several future directions for research on N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of more potent and selective inhibitors of G9a that can be used in cancer therapy. Another area of interest is in the development of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide analogs that have improved pharmacokinetic properties and reduced toxicity. In neurodegenerative diseases, future research could focus on the use of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide and its effects on non-cancerous cells.

Méthodes De Synthèse

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by a Michael addition with acrylonitrile, and finally, a reductive amination with piperidine-4-carboxylic acid. The resulting compound can then be purified using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In addition to cancer therapy, N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential applications in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. It has been shown to improve cognitive function and reduce neuronal cell death in animal models of these diseases.
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been used in stem cell research, where it has been shown to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This is achieved by inhibiting the activity of G9a, which leads to the removal of epigenetic barriers that prevent somatic cells from being reprogrammed into iPSCs.

Propriétés

IUPAC Name

N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-16(23)21-10-7-13(8-11-21)17(24)19-9-12-22-15-6-4-3-5-14(15)20-18(22)25/h2-6,13H,1,7-12H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDVVKUOWAXNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.